molecular formula C11H19N3O2 B13545533 Methyl 2-(methylamino)-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanoate

Methyl 2-(methylamino)-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanoate

Cat. No.: B13545533
M. Wt: 225.29 g/mol
InChI Key: OLZTVQDNCPYZFC-UHFFFAOYSA-N
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Description

Methyl 2-(methylamino)-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methylamino)-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanoate typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Alkylation: The pyrazole ring is then alkylated with methyl iodide to introduce the methyl groups at positions 3, 4, and 5.

    Amino group introduction: The amino group is introduced through the reaction of the alkylated pyrazole with methylamine.

    Esterification: Finally, the ester group is introduced by reacting the amino-substituted pyrazole with methyl chloroformate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylamino)-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, acids, or bases are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(methylamino)-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate
  • Methyl 2-(methylamino)-3-(3,4-dimethyl-1h-pyrazol-1-yl)propanoate
  • Methyl 2-(methylamino)-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanoate

Uniqueness

Methyl 2-(methylamino)-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanoate is unique due to the presence of three methyl groups on the pyrazole ring. This structural feature may confer specific properties, such as increased lipophilicity or altered biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

methyl 2-(methylamino)-3-(3,4,5-trimethylpyrazol-1-yl)propanoate

InChI

InChI=1S/C11H19N3O2/c1-7-8(2)13-14(9(7)3)6-10(12-4)11(15)16-5/h10,12H,6H2,1-5H3

InChI Key

OLZTVQDNCPYZFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C)CC(C(=O)OC)NC)C

Origin of Product

United States

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